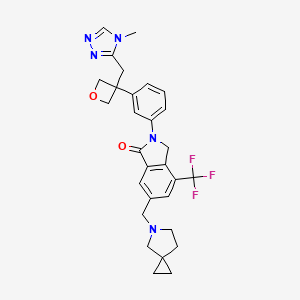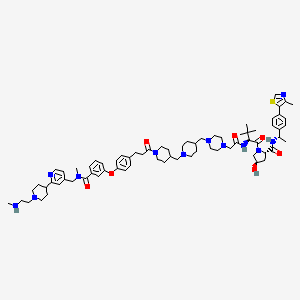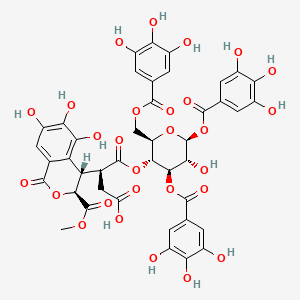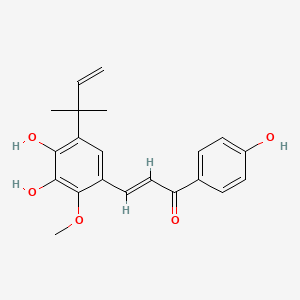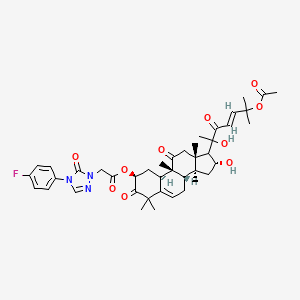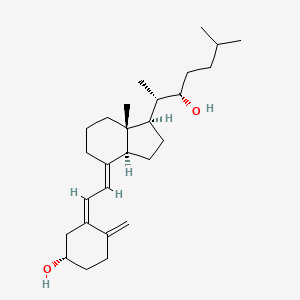
22-Hydroxyvitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Hydroxyvitamin D3 is a hydroxylated metabolite of vitamin D3, also known as cholecalciferol. This compound is part of the vitamin D metabolic pathway and plays a crucial role in various physiological processes. Vitamin D3 itself is synthesized in the skin upon exposure to ultraviolet B radiation from sunlight and is subsequently hydroxylated in the liver and kidneys to form active metabolites, including this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 22-Hydroxyvitamin D3 typically involves the hydroxylation of vitamin D3. One common method is the use of cytochrome P450 enzymes, particularly CYP11A1, which catalyzes the hydroxylation at the 22nd carbon position . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of microorganisms, such as Amycolatopsis autotrophica, are employed to convert vitamin D3 to its hydroxylated forms, including this compound . The fermentation conditions are optimized to enhance the yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
22-Hydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more hydroxylated metabolites.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydroxylated metabolites of vitamin D3, such as 20,22-Dihydroxyvitamin D3 and 1,25-Dihydroxyvitamin D3 .
Wissenschaftliche Forschungsanwendungen
22-Hydroxyvitamin D3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other vitamin D metabolites.
Biology: It plays a role in studying the metabolic pathways of vitamin D and its effects on cellular functions.
Wirkmechanismus
22-Hydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes . This regulation affects various biological processes, including calcium and phosphorus homeostasis, immune response, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 20-Hydroxyvitamin D3
- 1,25-Dihydroxyvitamin D3
- 24,25-Dihydroxyvitamin D3
Uniqueness
22-Hydroxyvitamin D3 is unique due to its specific hydroxylation at the 22nd carbon position, which imparts distinct biological activities compared to other hydroxylated forms of vitamin D3. This unique hydroxylation pattern allows it to interact differently with the vitamin D receptor and other molecular targets, leading to varied physiological effects .
Eigenschaften
Molekularformel |
C27H44O2 |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23-,24+,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
OCHNORYGWPYCAK-NIRSYVJSSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@H](CCC(C)C)O |
Kanonische SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







